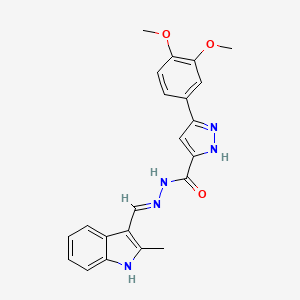
(E)-3-(3,4-dimethoxyphenyl)-N'-((2-methyl-1H-indol-3-yl)methylene)-1H-pyrazole-5-carbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
(E)-3-(3,4-dimethoxyphenyl)-N'-((2-methyl-1H-indol-3-yl)methylene)-1H-pyrazole-5-carbohydrazide is a useful research compound. Its molecular formula is C22H21N5O3 and its molecular weight is 403.442. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
(E)-3-(3,4-dimethoxyphenyl)-N'-((2-methyl-1H-indol-3-yl)methylene)-1H-pyrazole-5-carbohydrazide, a compound of significant interest in medicinal chemistry, has been studied for its potential biological activities. This article synthesizes findings from various sources regarding its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C22H21N5O3
- Molecular Weight : 393.44 g/mol
- CAS Number : 634884-64-3
The compound features a pyrazole core linked to an indole moiety and a methylene bridge, which are known to impart various biological activities.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Research indicates that it exhibits significant cytotoxic effects against various cancer cell lines:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF7 (breast) | 3.79 | |
| NCI-H460 (lung) | 42.30 | |
| HepG2 (liver) | 0.71 | |
| BT474 (breast) | 1.39 |
The compound's mechanism of action involves inducing apoptosis and inhibiting cell proliferation through various pathways, including the modulation of apoptotic proteins.
Anti-inflammatory Properties
In addition to its anticancer effects, the compound has been evaluated for anti-inflammatory activity. Studies have shown that it can inhibit pro-inflammatory cytokines and reduce inflammation in vitro:
| Assay Type | Result | Reference |
|---|---|---|
| TNF-alpha inhibition | Significant reduction | |
| IL-6 inhibition | Moderate reduction |
These findings suggest that the compound could be beneficial in treating inflammatory diseases.
Antimicrobial Activity
The antimicrobial properties of this compound have also been explored. Preliminary studies indicate it possesses moderate antibacterial activity against both Gram-positive and Gram-negative bacteria:
Further research is needed to elucidate the specific mechanisms underlying these effects.
The biological activity of this compound is attributed to its ability to interact with multiple molecular targets:
- Receptor Binding : The indole moiety is known for its high affinity towards various receptors, influencing signaling pathways involved in cell growth and apoptosis.
- Enzyme Inhibition : The pyrazole ring may inhibit enzymes involved in inflammatory pathways or cancer progression.
- Modulation of Gene Expression : The compound may alter gene expression profiles related to cell survival and proliferation.
Case Studies
A notable case study involved the evaluation of this compound's efficacy in a xenograft model of cancer. Mice treated with the compound showed a significant reduction in tumor size compared to controls, highlighting its potential as a therapeutic agent:
Eigenschaften
IUPAC Name |
3-(3,4-dimethoxyphenyl)-N-[(E)-(2-methyl-1H-indol-3-yl)methylideneamino]-1H-pyrazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O3/c1-13-16(15-6-4-5-7-17(15)24-13)12-23-27-22(28)19-11-18(25-26-19)14-8-9-20(29-2)21(10-14)30-3/h4-12,24H,1-3H3,(H,25,26)(H,27,28)/b23-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBOSVZCPBQEOBH-FSJBWODESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C=NNC(=O)C3=CC(=NN3)C4=CC(=C(C=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C2=CC=CC=C2N1)/C=N/NC(=O)C3=CC(=NN3)C4=CC(=C(C=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














